molecular formula C3H3N7O B7760058 4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE

4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B7760058
M. Wt: 153.10 g/mol
InChI Key: DXJNEADRLCJMKY-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE is a heterocyclic compound that contains both tetrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multicomponent reactions (MCRs). One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide . This reaction is usually carried out in methanol at room temperature, leading to moderate to high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole and oxadiazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole derivatives with additional oxygen functionalities, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE is unique due to the combination of tetrazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N7O/c4-2-1(7-11-8-2)3-5-9-10-6-3/h(H2,4,8)(H,5,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJNEADRLCJMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE
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4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE
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4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE
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4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE
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4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 6
4-(1H-1,2,3,4-TETRAZOL-5-YL)-1,2,5-OXADIAZOL-3-AMINE

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